Benzonitrile, 4-(chloroacetyl)-
Overview
Description
“Benzonitrile, 4-(chloroacetyl)-” is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 . It is also known by the synonyms “4-(2-chloroacetyl)benzonitrile” and "4-(chloroacetyl)benzonitrile" .
Synthesis Analysis
The synthesis of benzonitriles can be achieved through various methods. One common method involves the preparation of a benzonitrile of the formula by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the regioselective synthesis of benzonitriles via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 4-(chloroacetyl)-” can be represented by the InChI code: 1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 . This structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Benzonitriles can participate in numerous chemical reactions due to the presence of a nitrile group, making them potent electrophiles . A method for the regioselective synthesis of multi-substituted benzonitriles via [3+3] benzannulation of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles has been described .
Physical And Chemical Properties Analysis
“Benzonitrile, 4-(chloroacetyl)-” is a clear colorless liquid that emits a faint, almond-like odor . It is denser than water and slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .
Scientific Research Applications
Corrosion Inhibition
Benzonitrile derivatives, including those related to 4-(chloroacetyl)benzonitrile, have been studied for their corrosion inhibition properties. Research has demonstrated that certain benzonitrile derivatives are effective in protecting mild steel in acidic conditions, showcasing their potential as corrosion inhibitors. These compounds behave as mixed-type inhibitors, with their adsorption on the metal surface obeying Langmuir's adsorption isotherm. The effectiveness of these inhibitors has been validated through a combination of experimental and computational methods, including gravimetric analysis, potentiodynamic polarization curves, and electrochemical impedance spectroscopy, alongside Density Functional Theory (DFT) and molecular dynamics simulations (Chaouiki et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of benzonitrile derivatives for antimicrobial activities highlight another important application. By converting chlorosalicylaldehyde into various compounds, researchers have explored the antibacterial and antifungal properties of these molecules. This work underscores the potential of benzonitrile derivatives in developing new antimicrobial agents, offering a foundation for further pharmaceutical research (Kumar et al., 2022).
Electrolyte Additives in Batteries
The application of benzonitrile derivatives, such as 4-(trifluoromethyl)-benzonitrile, as novel electrolyte additives for high voltage lithium-ion batteries, demonstrates the chemical's relevance in improving energy storage technologies. These additives significantly enhance the cyclic stability of lithium nickel manganese oxide cathodes, indicating their potential to improve the performance and longevity of lithium-ion batteries (Huang et al., 2014).
Chemical Synthesis and Characterization
Benzonitrile compounds are also pivotal in the synthesis of complex molecules with potential biological activities. For instance, the reaction between 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone leads to the formation of compounds with promising antitumor activities against specific cancer cell lines, illustrating the role of benzonitrile derivatives in medicinal chemistry (Bera et al., 2021).
Environmental Studies
In environmental science, benzonitrile derivatives are subjects of studies focusing on the microbial degradation of herbicides. Research into the degradation pathways of benzonitrile herbicides like dichlobenil in soil and subsurface environments sheds light on the environmental fate of these chemicals, contributing to a better understanding of their impact and the development of strategies for mitigating pollution (Holtze et al., 2008).
Mechanism of Action
Safety and Hazards
“Benzonitrile, 4-(chloroacetyl)-” should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . Chronic exposure can cause irritation to the eyes, skin, and respiratory system .
Future Directions
While the specific future directions for “Benzonitrile, 4-(chloroacetyl)-” are not explicitly mentioned in the search results, benzonitriles in general have wide-ranging applications in various industries and scientific research . They are used as precursors to a range of useful compounds and as intermediates in the production of various drugs . The potential for further exploration and development in this field is vast.
properties
IUPAC Name |
4-(2-chloroacetyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNCFIXYHXVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193794 | |
Record name | Benzonitrile, 4-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40805-50-3 | |
Record name | Benzonitrile, 4-(chloroacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040805503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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